molecular formula C6H10N2O3 B1195712 4-Methylene-L-glutamine CAS No. 31138-12-2

4-Methylene-L-glutamine

Cat. No. B1195712
CAS RN: 31138-12-2
M. Wt: 158.16 g/mol
InChI Key: CEVQXWMPODOBRM-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methylene-L-glutamine is a non-proteinogenic L-alpha-amino acid that is L-glutamine in which the hydrogens attached to the carbon gamma to the carboxy group are replaced by a methylene group. It is a tautomer of a 4-methylene-L-glutamine zwitterion.

Scientific Research Applications

Neuronal Transport and Neurotransmitter Precursor

4-Methylene-L-glutamine is significant in neuroscience, especially regarding neurotransmission. It acts as a precursor for glutamate, an excitatory neurotransmitter in the mammalian central nervous system. Studies have identified specific glutamine transporters in neurons, highlighting the role of 4-Methylene-L-glutamine in neurotransmitter precursor supply (Varoqui et al., 2000).

Enzymatic Activity in Plants

In plant biochemistry, 4-Methylene-L-glutamine amidohydrolase has been identified in peanut leaves. This enzyme, highly specific to 4-Methylene-L-glutamine, indicates the compound's relevance in plant metabolic processes (Powell & Dekker, 1983).

Metabolic Functions in Health and Disease

4-Methylene-L-glutamine is crucial in metabolic functions, particularly in critical illnesses and cancer metabolism. It acts as a respiratory fuel for rapidly proliferating cells and plays a significant role in acid-base balance, nitrogen transport, and precursor for nucleic acids, proteins, and other metabolites. Its importance is evident in conditions like hepatic encephalopathy and cancer, where altered glutamine metabolism impacts patient outcomes (Lacey & Wilmore, 2009); (Yang, Venneti, & Nagrath, 2017).

Diagnostic and Therapeutic Applications

In diagnostic imaging, particularly in cancer, 4-Methylene-L-glutamine derivatives have been developed for magnetic resonance spectroscopy (MRS) imaging to study cancer cell metabolism. These derivatives help visualize metabolic pathways and could have significant implications in cancer diagnosis and treatment (Qu et al., 2011).

Influence on Neurotransmitter Receptors

4-Methylene-L-glutamine derivatives impact glutamate metabotropic receptors, indicating their potential role in modulating neurotransmitter systems, which can have implications in neurological disorders and drug development (Receveur, Roumestant, & Viallefont, 1995).

Impact on Gene and Protein Expression

Research on pancreatic beta-cell lines demonstrates that 4-Methylene-L-glutamine influences gene and protein expression, including those involved in cellular signaling, metabolism, and insulin secretion. This indicates its potential role in diabetes management and metabolic research (Corless et al., 2006).

properties

CAS RN

31138-12-2

Product Name

4-Methylene-L-glutamine

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

(2S)-2-amino-4-carbamoylpent-4-enoic acid

InChI

InChI=1S/C6H10N2O3/c1-3(5(8)9)2-4(7)6(10)11/h4H,1-2,7H2,(H2,8,9)(H,10,11)/t4-/m0/s1

InChI Key

CEVQXWMPODOBRM-BYPYZUCNSA-N

Isomeric SMILES

C=C(C[C@@H](C(=O)O)N)C(=O)N

SMILES

C=C(CC(C(=O)O)N)C(=O)N

Canonical SMILES

C=C(CC(C(=O)O)N)C(=O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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